4-(Diethylamino)benzohydrazide
CAS No.: 100139-54-6
Cat. No.: VC20747576
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100139-54-6 |
---|---|
Molecular Formula | C11H17N3O |
Molecular Weight | 207.27 g/mol |
IUPAC Name | 4-(diethylamino)benzohydrazide |
Standard InChI | InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) |
Standard InChI Key | PUNSOBLTEWFAMJ-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)NN |
Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)NN |
Chemical Properties
Structural Characteristics
The molecular structure of 4-(Diethylamino)benzohydrazide features a benzene ring with a diethylamino group (-N(CH₂CH₃)₂) at the para position relative to a hydrazide group (-CONHNH₂). This structural arrangement creates a compound with interesting electronic properties and reactivity patterns, particularly its ability to form hydrogen bonds and participate in condensation reactions .
Physical and Chemical Data
The basic physical and chemical properties of 4-(Diethylamino)benzohydrazide are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃O |
Molecular Weight | 207.27 g/mol |
CAS Number | 100139-54-6 |
Commercial Purity | Not less than 98% |
Appearance | Not specified in available literature |
Synthesis Methods
Conventional Synthesis Routes
The synthesis of 4-(Diethylamino)benzohydrazide typically involves the reaction of 4-diethylaminobenzaldehyde with hydrazine hydrate. This reaction generally occurs in a methanolic medium at room temperature . Drawing from the synthesis methods of structurally similar compounds, multiple approaches can be employed to obtain this compound.
Detailed Synthesis Procedure
Based on the synthesis methods used for similar benzohydrazide derivatives, the following procedure can be adapted for 4-(Diethylamino)benzohydrazide :
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The appropriate starting material (e.g., methyl 4-(diethylamino)benzoate) is dissolved in ethanol
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Excess hydrazine hydrate (typically 5 mL for approximately 0.018 mol of starting material) is added to the solution
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The reaction mixture is refluxed for 12 hours
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After completion of the reaction, the mixture is poured into iced water to precipitate the product
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The precipitated product is filtered and purified through appropriate methods such as recrystallization
Chemical Reactions
Condensation Reactions
4-(Diethylamino)benzohydrazide readily undergoes condensation reactions with aldehydes and ketones to form hydrazones . These reactions typically proceed through nucleophilic attack of the terminal nitrogen of the hydrazide group on the carbonyl carbon, followed by elimination of water. These condensation reactions are often employed in the synthesis of compounds with potential biological activities.
Oxidation and Reduction
The compound can participate in various redox reactions with appropriate reagents . Oxidation reactions typically target the hydrazide group, while reducing agents can affect both the hydrazide and carbonyl functionalities. Common oxidizing agents include potassium permanganate, while sodium borohydride is frequently used as a reducing agent in these transformations .
Biological Activities
Anticancer Properties
Based on studies of similar benzohydrazide derivatives, 4-(Diethylamino)benzohydrazide may exhibit anticancer properties . Research on structurally related compounds has demonstrated activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the micromolar range as shown in the following table:
Cell Line | IC₅₀ Values for Similar Compounds |
---|---|
MCF-7 | 27.39 μM - 34.37 μM |
A549 | 45.24 μM - 61.50 μM |
These compounds have been shown to inhibit the colonogenic potential of cancer cells and induce apoptosis , suggesting potential mechanisms by which 4-(Diethylamino)benzohydrazide might exert anticancer effects.
Antimicrobial Activity
Research on structurally related compounds suggests that 4-(Diethylamino)benzohydrazide and its derivatives may possess antimicrobial properties . 4-Aminoquinoline-hydrazone derivatives, which share structural similarities with benzohydrazides, have demonstrated promising antibacterial activity through interactions with bacterial proteins .
Applications in Scientific Research
Role in Organic Synthesis
4-(Diethylamino)benzohydrazide serves as an important building block for synthesizing more complex molecules, particularly hydrazones through condensation with aldehydes or ketones . These derivatives often exhibit enhanced biological activities or altered physical properties, making them valuable in medicinal chemistry research.
Structural Comparisons with Similar Compounds
Comparison with 4-(Dimethylamino)benzohydrazide
4-(Dimethylamino)benzohydrazide differs from 4-(Diethylamino)benzohydrazide only in the alkyl substituents on the amino group (methyl vs. ethyl). Crystallographic studies of 4-(Dimethylamino)benzohydrazide have revealed that it crystallizes in the monoclinic space group C2/c, with all non-hydrogen atoms within 0.1 Å of the molecular mean plane .
In the crystal structure, the hydrogen-bonding pattern results in chains built from fused R₂²(6) and R₂²(10) rings; the former consists of N—H⋯N bonds and the latter N—H⋯O bonds . Electrostatic and dispersion forces are major contributors to the lattice energy, which was estimated by DFT calculations to be −215.7 kJ mol⁻¹ . These structural features provide insights into the potential crystallographic properties of 4-(Diethylamino)benzohydrazide.
Comparison with Other Benzohydrazide Derivatives
Various benzohydrazide derivatives share structural similarities with 4-(Diethylamino)benzohydrazide but differ in their substituents . These variations can significantly impact their chemical properties, biological activities, and potential applications in research and drug development.
Studies on 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives have shown that small structural modifications can lead to significant changes in biological activity, particularly in terms of enzyme inhibition and anticancer properties . This structure-activity relationship knowledge can guide the development of optimized derivatives of 4-(Diethylamino)benzohydrazide for specific therapeutic applications.
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